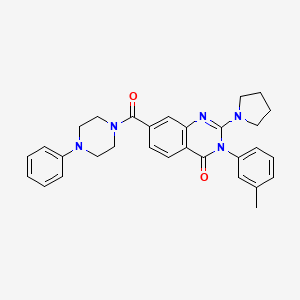
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H31N5O2 and its molecular weight is 493.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications, particularly in the field of neurology and psychiatry. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroquinazolinones , which are known for their diverse pharmacological profiles. The structural components include:
- 3-methylphenyl group
- 4-phenylpiperazine moiety
- Pyrrolidine ring
These structural features contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
- Serotonin Receptors : It is hypothesized that the compound enhances serotonin signaling, which may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptors : The piperazine component suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that it can reduce depressive-like behaviors in animal models.
- Anxiolytic Effects : It has demonstrated anxiolytic properties in various behavioral tests.
- Antipsychotic Potential : Preliminary data suggest efficacy in reducing psychotic symptoms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
A study conducted by researchers evaluated the compound's effect on neuronal cell lines. The findings indicated a significant increase in cell viability and a decrease in apoptosis markers when treated with this compound compared to controls.
In Vivo Studies
In animal models, administration of the compound resulted in:
- Reduced immobility time in the forced swim test (indicative of antidepressant activity).
- Decreased anxiety-like behavior in the elevated plus maze test.
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives reveals distinct differences in biological activity:
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Antipsychotic Potential |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Current Compound | High | High | Potentially High |
This table highlights how the current compound stands out among similar substances, suggesting a broader therapeutic potential.
特性
IUPAC Name |
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQCPGLSGXGEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














